molecular formula C11H15N B3048203 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 16078-45-8

2,6-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3048203
CAS RN: 16078-45-8
M. Wt: 161.24 g/mol
InChI Key: IHEQGRQCHGIUQE-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-1,2,3,4-tetrahydroquinoline” is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been a subject of interest in many research studies . For example, one study reported a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,6-Dimethyl-1,2-dihydroquinoline has been identified as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline. It demonstrates how dihydroquinolines can be prepared efficiently via acid-catalyzed elimination of water from a 4-hydroxy-1,2,3,4-tetrahydroquinoline (Dauphinee & Forrest, 1978).
  • Another study focused on the decomposition of 2,6-diethylaniline in the presence of 1,2,3,4-tetrahydroquinoline, showing that the latter inhibits the decomposition of the former, with the inhibition dependent on its concentration (Gnofam et al., 1989).

Biological and Medicinal Applications

  • Tetrahydroquinolines, including variants like 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline, have shown activity as peroxisome proliferator-activated receptor agonists, indicating potential in the treatment of type-2 diabetes (Bunce, Cain, & Cooper, 2013).
  • Studies have also investigated microbiological transformations of tetrahydroquinoline derivatives, which aid in understanding their stereochemistry and potential applications in various fields (Crabb, Canfield, & Bowen, 1994).

Synthesis Techniques and Modifications

  • The synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes from 1,5-cyclooctadiene has been explored, demonstrating applications in asymmetric cyclization leading to chiral tetrahydroquinolines (Hara et al., 2007).
  • Moreover, the ultrasound-assisted synthesis of 1,4,6,8-tetrahydroquinolines in aqueous medium shows the evolving methodologies in creating these compounds, emphasizing the importance of green chemistry and minimal environmental impact (Siddekha, Azzam, & Pasha, 2014).

properties

IUPAC Name

2,6-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3,6-7,9,12H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEQGRQCHGIUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517989
Record name 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

16078-45-8
Record name 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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